

Spectroscopic Characterization of 8-Hydroxy-ar-turmerone: A Technical Overview

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Compound of Interest

Compound Name: 8-Hydroxy-ar-turmerone

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This technical guide provides an overview of the spectroscopic data for **8-Hydroxy-ar-turmerone**, a sesquiterpenoid found in the essential oil of *Curcuma longa* (turmeric).^[1] Due to the limited availability of public domain data for this specific derivative, this document summarizes the known information and presents generalized experimental protocols for the spectroscopic techniques typically used to characterize such natural products. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, and characterization of bioactive compounds.

Chemical Structure and Properties

8-Hydroxy-ar-turmerone is a derivative of ar-turmerone, featuring a hydroxyl group at the C-8 position. Its chemical formula is $C_{15}H_{20}O_2$ with a molecular weight of 232.32 g/mol.^{[1][2]}

Spectroscopic Data

The following tables summarize the available spectroscopic data for **8-Hydroxy-ar-turmerone**. It is important to note that a complete, publicly available dataset is not currently available. The information presented is based on existing literature.

Table 1: 1H NMR Spectroscopic Data

A proton NMR spectrum for **8-Hydroxy-ar-turmerone** has been reported in the literature, however, the detailed chemical shifts, multiplicities, and coupling constants are not explicitly

provided in a tabular format.[3] A representative spectrum is available in the cited literature.[3]

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in a tabular format			

Table 2: ^{13}C NMR Spectroscopic Data

Comprehensive ^{13}C NMR data for **8-Hydroxy-ar-turmerone** is not readily available in the public domain.

Carbon	Chemical Shift (δ) ppm
Data not publicly available	

Table 3: Infrared (IR) Spectroscopic Data

Specific IR absorption data for **8-Hydroxy-ar-turmerone** is not available. However, the IR spectrum is expected to show characteristic absorptions for the functional groups present. For the parent compound, ar-turmerone, characteristic peaks include aromatic C=C stretching and C=O stretching.[4] For **8-Hydroxy-ar-turmerone**, an additional broad absorption band corresponding to the O-H stretch of the hydroxyl group would be anticipated.

Functional Group	Expected Absorption Range (cm^{-1})
O-H (Alcohol)	3200-3600 (broad)
C-H (Aromatic)	3000-3100
C-H (Aliphatic)	2850-3000
C=O (Ketone)	1680-1725
C=C (Aromatic)	1450-1600
C-O (Alcohol)	1050-1260

Table 4: Mass Spectrometry (MS) Data

The mass spectrum for **8-Hydroxy-ar-turmerone** is not currently available in public databases. The parent compound, ar-turmerone, has a molecular weight of 216 g/mol .^[4] For **8-Hydroxy-ar-turmerone**, the molecular ion peak $[M]^+$ would be expected at m/z 232.

Fragment	m/z	Relative Abundance (%)
Data not publicly available		

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **8-Hydroxy-ar-turmerone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent depends on the solubility of the compound.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

- **Sample Preparation:**

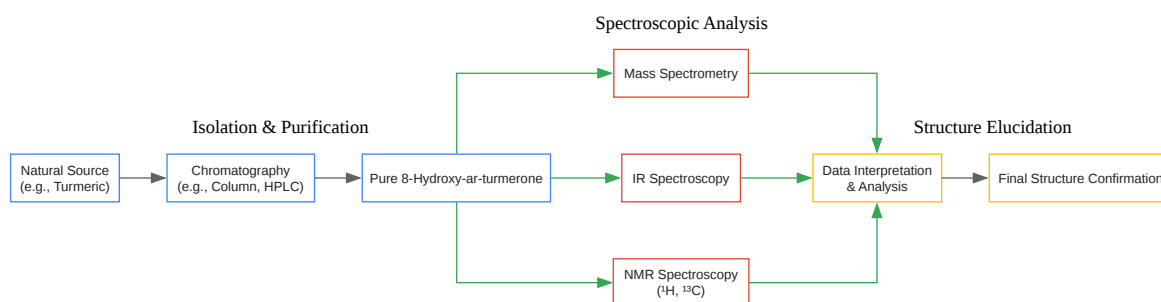
- Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Thin Film (solid/oil): Dissolve the sample in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
 - MS/MS (Tandem Mass Spectrometry): Select the molecular ion peak and subject it to fragmentation to obtain structural information.
- Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and the major fragment ions to elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **8-Hydroxy-ar-turmerone**.



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Caption: Workflow for the isolation and spectroscopic characterization of **8-Hydroxy-ar-turmerone**.

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